Diethylaluminium cyanide
Overview
Description
Diethylaluminium cyanide, also known as Nagata’s reagent, is an organoaluminium compound with the formula ((C2H5)2AlCN)n . This colorless compound is usually handled as a solution in toluene and is a reagent for the hydrocyanation of α,β-unsaturated ketones .
Synthesis Analysis
Diethylaluminium cyanide was originally generated by treating triethylaluminium with a slight excess of hydrogen cyanide . The product is typically stored in ampoules because it is highly toxic. It dissolves in toluene, benzene, hexane, and isopropyl ether . It undergoes hydrolysis readily and is not compatible with protic solvents .Molecular Structure Analysis
The molecular formula of Diethylaluminium cyanide is C5H10AlN . The average mass is 111.121 Da and the monoisotopic mass is 111.062859 Da .Chemical Reactions Analysis
Chiral N-phosphonyl imines were found to be efficient electrophiles for reaction with diethylaluminium cyanide, a non-volatile and inexpensive cyanide source . The reaction produced chiral Strecker adducts, α-aminonitriles, in excellent chemical yields (94–98%) and diastereoselectivities .Physical And Chemical Properties Analysis
Diethylaluminium cyanide has a molar mass of 111.124 g·mol−1 . It appears as a dark brown, clear liquid (1.0 mol/L in toluene) . It has a density of 0.864 g/cm3 at 25 °C (liquid) and a boiling point of 162 °C (324 °F; 435 K) at 0.02 mmHg . It reacts with water and is soluble in benzene, toluene, and diisopropyl ether .Scientific Research Applications
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Diethylaluminium cyanide is used for the stoichiometric hydrocyanation of α,β-unsaturated ketones . The purpose of this reaction is to generate alkylnitriles, which are precursors to amines, amides, carboxylic acids esters, and aldehydes .
Detailed Description of the Methods of Application or Experimental Procedures
Diethylaluminium cyanide was originally generated by treatment of triethylaluminium with a slight excess of hydrogen cyanide . The product is typically stored in ampoules because it is highly toxic . It dissolves in toluene, benzene, hexane, and isopropyl ether . It undergoes hydrolysis readily and is not compatible with protic solvents .
Thorough Summary of the Results or Outcomes Obtained
The reaction is influenced by the basicity of the solvent . This effect arises from the Lewis acidic qualities of the reagent . The outcome of this reaction is the generation of alkylnitriles .
Safety And Hazards
Diethylaluminium cyanide is highly flammable and may be fatal if swallowed or if inhaled . It is toxic in contact with skin and causes skin irritation . It is suspected of damaging fertility or the unborn child and may cause damage to organs (Central nervous system) through prolonged or repeated exposure if inhaled .
Future Directions
Diethylaluminium cyanide has been used in the synthesis of chiral Strecker adducts, α-aminonitriles . These adducts are versatile intermediates in the synthesis of various biologically active compounds . The environmentally benign nature of the procedures for the synthesis of similar products has also been discussed .
properties
IUPAC Name |
diethylalumanylformonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.CN.Al/c3*1-2;/h2*1H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMUAEYVIFJZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10AlN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301046472 | |
Record name | Diethylaluminum cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301046472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylaluminium cyanide | |
CAS RN |
5804-85-3 | |
Record name | (Cyano-κC)diethylaluminum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5804-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Cyano-C)diethylaluminium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005804853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylaluminum cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301046472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyano-C)diethylaluminium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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